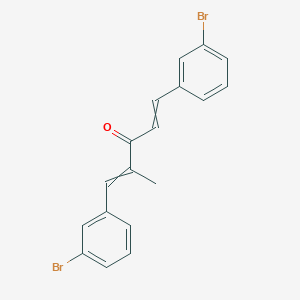![molecular formula C20H23NO B14187602 Phenyl[(2S)-2-(2-phenylethyl)piperidin-1-yl]methanone CAS No. 920512-83-0](/img/structure/B14187602.png)
Phenyl[(2S)-2-(2-phenylethyl)piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl[(2S)-2-(2-phenylethyl)piperidin-1-yl]methanone is a chemical compound with a complex structure that includes a piperidine ring, a phenyl group, and a phenylethyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl[(2S)-2-(2-phenylethyl)piperidin-1-yl]methanone typically involves the reaction of piperidine with phenylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated purification systems can streamline the production process and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Phenyl[(2S)-2-(2-phenylethyl)piperidin-1-yl]methanone can undergo various chemical reactions, including:
- **
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Properties
CAS No. |
920512-83-0 |
|---|---|
Molecular Formula |
C20H23NO |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
phenyl-[(2S)-2-(2-phenylethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C20H23NO/c22-20(18-11-5-2-6-12-18)21-16-8-7-13-19(21)15-14-17-9-3-1-4-10-17/h1-6,9-12,19H,7-8,13-16H2/t19-/m0/s1 |
InChI Key |
XWDMXEJPDVMIJJ-IBGZPJMESA-N |
Isomeric SMILES |
C1CCN([C@@H](C1)CCC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CCN(C(C1)CCC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzyl-7-fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole](/img/structure/B14187519.png)
![1,5-Bis[2-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B14187537.png)
![1-Methyl-8-nitro-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14187549.png)

![N-{[2-(Ethenesulfonyl)ethoxy]carbonyl}-L-leucine](/img/structure/B14187569.png)

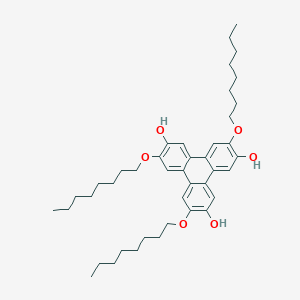
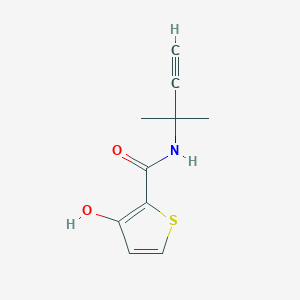

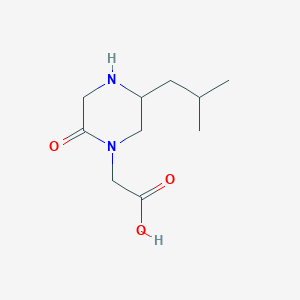
![4-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol](/img/structure/B14187621.png)
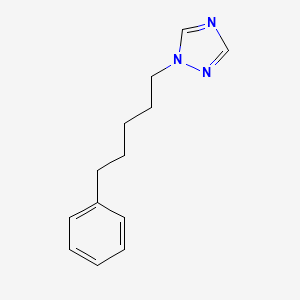
![Methyl 4-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]butanoate](/img/structure/B14187632.png)
